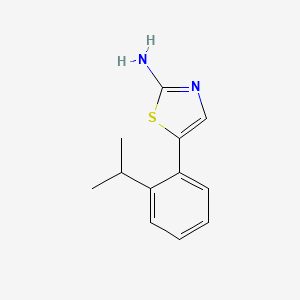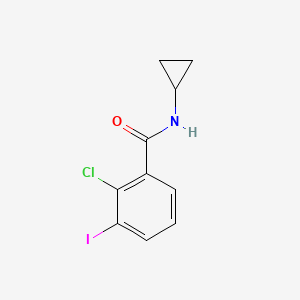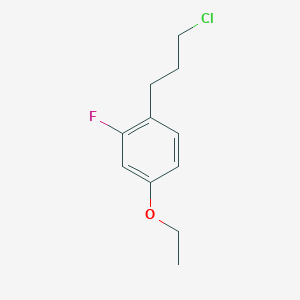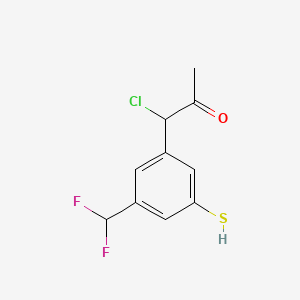
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of a fluoromethylbenzene precursor. The reaction conditions often involve the use of iodine and a suitable catalyst under controlled temperature and pressure to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The pathways involved may include halogen bonding and other non-covalent interactions that affect the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene
- 1-Fluoro-2-(fluoromethyl)benzene
- 1-Fluoro-3-methylbenzene
Uniqueness
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene is unique due to the specific arrangement of iodine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H4F2I2 |
|---|---|
Molekulargewicht |
379.91 g/mol |
IUPAC-Name |
2-fluoro-1-(fluoromethyl)-3,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(10)2-6(11)7(4)9/h1-2H,3H2 |
InChI-Schlüssel |
ANESCXYTWPENKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CF)F)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-Pyrrolo[2,3-b]pyridine, 3-(6-chloro-4-pyrimidinyl)-1-(phenylsulfonyl)-](/img/structure/B14041174.png)
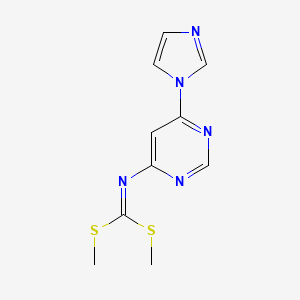
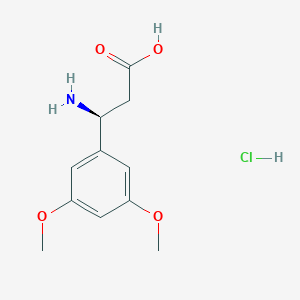
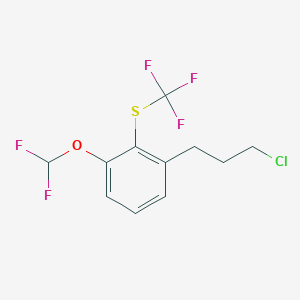

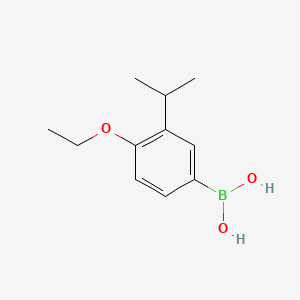
![2-Methanesulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl](/img/structure/B14041202.png)
